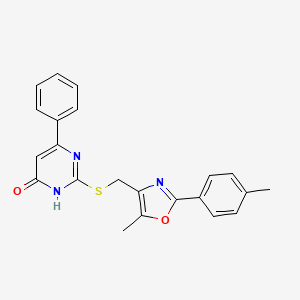

(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(p-tolyl)ethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(p-tolyl)ethenesulfonamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and renal function. HET0016 has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Sulfonamide derivatives have been extensively studied for their potential in drug development, particularly as endothelin antagonists, which are crucial for treating cardiovascular diseases. For instance, the development of biphenylsulfonamides has led to the discovery of novel series of endothelin-A (ETA) selective antagonists. These compounds, with optimal substitutions, demonstrated improved ETA binding affinity and functional activity, indicating their potential in inhibiting the pressor effect caused by endothelin-1, a potent vasoconstrictive peptide (N. Murugesan et al., 1998). Additionally, prodrug forms of N-methylsulfonamides have been synthesized and evaluated, showing potential for improving water solubility and bioavailability of sulfonamide drugs, which is significant for developing carbonic anhydrase inhibitors (J. D. Larsen et al., 1988).

Organometallic and Catalysis Research

Sulfonamide derivatives have also been explored in organometallic chemistry for the oxidation of hydrocarbons and synthesis of ethenesulfonamides. The selective oxidation by aqueous platinum salts showcases the functionalization capabilities of sulfonamide derivatives, such as p-toluenesulfonic acid, into corresponding alcohols and aldehydes without further oxidation to carboxylic acids (J. Labinger et al., 1993). Moreover, an efficient synthesis method for E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes has been developed, highlighting the utility of sulfonamide derivatives in chemical and pharmaceutical fields (A. Aramini et al., 2003).

Propiedades

IUPAC Name |

(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S/c1-17-8-10-19(11-9-17)13-15-25(23,24)21-16-20(2,22)14-12-18-6-4-3-5-7-18/h3-11,13,15,21-22H,12,14,16H2,1-2H3/b15-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMFANZJIRAMII-FYWRMAATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B2768746.png)

![4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2768747.png)

![2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2768748.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2768749.png)

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2768752.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)

![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)

![N-[2-(chloromethyl)-4-nitrophenyl]acetamide](/img/structure/B2768767.png)